molecular formula C17H18N2O3 B3063388 N-hydroxy-4-(4-phenylbutanoylamino)benzamide CAS No. 656261-24-4

N-hydroxy-4-(4-phenylbutanoylamino)benzamide

Cat. No.: B3063388
CAS No.: 656261-24-4
M. Wt: 298.34 g/mol
InChI Key: VZROKPBSFBHVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4-(4-phenylbutanoylamino)benzamide is a chemical compound with a molecular formula of C18H20N2O3 This compound is known for its unique structure, which includes a benzamide core with a hydroxy group and a phenylbutanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-(4-phenylbutanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(4-phenylbutanoylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-hydroxy-4-(4-phenylbutanoylamino)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-4-(4-phenylbutanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylbutanoylamino substituent can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-4-(4-phenylbutanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

656261-24-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-hydroxy-4-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C17H18N2O3/c20-16(8-4-7-13-5-2-1-3-6-13)18-15-11-9-14(10-12-15)17(21)19-22/h1-3,5-6,9-12,22H,4,7-8H2,(H,18,20)(H,19,21)

InChI Key

VZROKPBSFBHVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NO

sequence

XX

Origin of Product

United States

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